N-Carbethoxy-L-threonine

Description

Properties

CAS No. |

5700-76-5 |

|---|---|

Molecular Formula |

C7H13NO5 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

(2S,3R)-2-(ethoxycarbonylamino)-3-hydroxybutanoic acid |

InChI |

InChI=1S/C7H13NO5/c1-3-13-7(12)8-5(4(2)9)6(10)11/h4-5,9H,3H2,1-2H3,(H,8,12)(H,10,11)/t4-,5+/m1/s1 |

InChI Key |

ODFFINFBELYMDT-UHNVWZDZSA-N |

Isomeric SMILES |

CCOC(=O)N[C@@H]([C@@H](C)O)C(=O)O |

Canonical SMILES |

CCOC(=O)NC(C(C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Carbethoxy-L-threonine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analysis of N-Carbethoxy-L-threonine. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or interested in this N-protected amino acid derivative.

Chemical Properties and Structure

This compound, also known as N-(Ethoxycarbonyl)-L-threonine, is a derivative of the essential amino acid L-threonine where the amino group is protected by an ethoxycarbonyl group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions involving the amine functionality.

Structure:

The structure of this compound features a chiral center at the alpha-carbon, inherited from the parent L-threonine molecule, as well as a second chiral center at the beta-carbon. The presence of the carbethoxy group introduces an ester functionality.

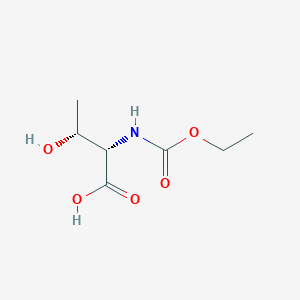

Caption: Chemical structure of this compound.

Table 1: General and Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H13NO5 |

| Molecular Weight | 191.18 g/mol |

| CAS Registry Number | 28982-42-5 |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Table 2: Spectroscopic Data (Predicted)

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methyl group of threonine (doublet), methine protons (multiplets), and exchangeable protons (NH and OH). |

| ¹³C NMR | Carbonyl carbons of the carboxylic acid and the carbamate, carbons of the ethyl group, and the carbons of the threonine backbone.[1] |

| IR Spectroscopy | Characteristic absorption bands for O-H, N-H, C-H, C=O (acid and carbamate), and C-O stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.[2] |

Experimental Protocols

Synthesis of this compound

A general method for the N-protection of an amino acid with an ethoxycarbonyl group involves the reaction of the amino acid with ethyl chloroformate under basic conditions.

Methodology:

-

Dissolution: Dissolve L-threonine in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, at a low temperature (typically 0-5 °C) to form the corresponding carboxylate salt and to deprotonate the amino group, making it nucleophilic.

-

Acylation: Add ethyl chloroformate dropwise to the stirred solution while maintaining the low temperature and basic pH. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ethyl chloroformate, displacing the chloride ion.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as thin-layer chromatography (TLC), to ensure the complete consumption of the starting L-threonine.

-

Workup: Once the reaction is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate group and any unreacted base.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. The inorganic salts will remain in the aqueous layer.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of amino acids and their derivatives.

Methodology for HPLC Analysis:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Chromatographic System:

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., phosphate buffer or formic acid in water) and gradually increasing the percentage of an organic modifier (e.g., acetonitrile or methanol).

-

Detector: A UV detector is commonly used, with the detection wavelength set to a value where the carbethoxy group or the peptide bond absorbs, typically around 210-220 nm.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The concentration of the analyte in the sample can be determined by comparing the peak area with that of the standard.

Biological Activity and Signaling Pathways

While this compound is primarily used as a protected amino acid in chemical synthesis, the biological roles of its parent molecule, L-threonine, are extensive and well-documented. L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet.

Key Biological Roles of L-Threonine:

-

Protein Synthesis: As a fundamental building block of proteins, L-threonine is crucial for the synthesis of numerous proteins with diverse functions in the body.

-

Metabolism: L-threonine can be metabolized through several pathways, contributing to the production of other amino acids like glycine and serine, and can also enter the central carbon metabolism.

-

Signaling Pathways: Recent research has indicated that L-threonine can influence cellular signaling pathways. For instance, L-threonine has been shown to regulate the G1/S phase transition of mouse embryonic stem cells through the PI3K/Akt, MAPKs, and mTORC signaling pathways.[3] It has also been demonstrated to induce the expression of heat shock proteins and reduce apoptosis in intestinal epithelial cells under heat stress.[4]

Caption: Simplified diagram of L-Threonine's influence on cellular signaling.

It is important to note that the carbethoxy group in this compound would need to be removed (deprotected) for the threonine moiety to become biologically active in these pathways.

Conclusion

This compound is a valuable derivative of L-threonine, primarily utilized in the field of peptide synthesis. Its chemical properties are dictated by the presence of the carboxylic acid, the secondary alcohol, and the N-ethoxycarbonyl protecting group. Understanding its synthesis and analytical methods is crucial for its effective application in research and development. While the N-protected form is not biologically active in the same manner as free L-threonine, the profound biological roles of the parent amino acid underscore the importance of threonine and its derivatives in the broader context of biological and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-THREONINE INDUCES HEAT SHOCK PROTEIN EXPRESSION AND DECREASES APOPTOSIS IN HEAT STRESSED INTESTINAL EPITHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-Carbethoxy-L-threonine from L-threonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Carbethoxy-L-threonine, a valuable intermediate in organic synthesis and drug development. The document details the chemical pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as N-(ethoxycarbonyl)-L-threonine, is an N-protected derivative of the essential amino acid L-threonine. The introduction of the carbethoxy (ethoxycarbonyl) group onto the amino function of L-threonine serves to protect it from undesired reactions during subsequent synthetic steps. This protection strategy is a cornerstone of peptide synthesis and the preparation of complex molecules where selective functional group manipulation is paramount. The synthesis is typically achieved through the acylation of the amino group of L-threonine with ethyl chloroformate under basic conditions, a reaction analogous to the classic Schotten-Baumann reaction.

Reaction Pathway and Mechanism

The synthesis of this compound from L-threonine proceeds via a nucleophilic acyl substitution reaction. The amino group of L-threonine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is required to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the N-acylation of amino acids.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| L-Threonine | C₄H₉NO₃ | 119.12 |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 |

| Sodium Hydroxide | NaOH | 40.00 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

Procedure

-

Dissolution of L-Threonine: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-threonine (e.g., 11.9 g, 0.1 mol) in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice-water bath.

-

Addition of Ethyl Chloroformate: While maintaining the temperature between 0-5 °C and stirring vigorously, add ethyl chloroformate (e.g., 10.6 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Simultaneously, add 1 M sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ethyl chloroformate and other organic impurities.

-

Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.

-

The product, this compound, will precipitate as a white solid. If it separates as an oil, it can be induced to crystallize by scratching the inside of the flask with a glass rod.

-

-

Isolation and Purification:

-

Collect the precipitated product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane or water, to obtain pure this compound.

-

Dry the purified product under vacuum over P₂O₅.

-

Quantitative Data

| Parameter | Value |

| Typical Yield | 75-85% |

| Melting Point | 104-106 °C |

| Specific Rotation [α]²⁰_D_ | -15.2° (c=2, H₂O) |

Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (500 MHz, D₂O): δ 4.25 (d, J=4.5 Hz, 1H, H-α), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.98 (dq, J=4.5, 6.3 Hz, 1H, H-β), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃), 1.20 (d, J=6.3 Hz, 3H, H-γ).

-

¹³C NMR (125 MHz, D₂O): δ 174.5 (C=O, carboxyl), 158.8 (C=O, carbamate), 68.1 (C-β), 62.5 (-OCH₂CH₃), 60.2 (C-α), 20.1 (C-γ), 14.8 (-OCH₂CH₃).

-

IR (KBr, cm⁻¹): 3350 (N-H stretch), 3200-2500 (O-H stretch, acid), 1720 (C=O stretch, acid), 1690 (C=O stretch, urethane), 1540 (N-H bend).

-

Mass Spectrometry (ESI-MS): m/z 192.08 [M+H]⁺, 214.06 [M+Na]⁺.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Precautions

-

Ethyl chloroformate is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

-

The reaction is exothermic, especially during the addition of ethyl chloroformate and acidification. Maintain proper temperature control.

Conclusion

The synthesis of this compound from L-threonine is a straightforward and efficient process that utilizes readily available starting materials. The described protocol provides a reliable method for the preparation of this important N-protected amino acid, which is a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The provided data and workflows are intended to guide researchers in the successful synthesis and characterization of the target compound.

N-Carbethoxy-L-threonine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential chemical identification information for N-Carbethoxy-L-threonine, a derivative of the amino acid L-threonine. The data is presented to support research, development, and quality control activities.

Chemical Identity

The fundamental properties of this compound are summarized below, providing a clear reference for its molecular composition and official identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5700-76-5[1] |

| Molecular Formula | C7H13NO5[1] |

Below is a diagram illustrating the relationship between the primary identifiers of this compound.

Experimental Protocols

The characterization of this compound typically involves a series of analytical experiments to confirm its identity and purity. A general workflow for the chemical characterization is outlined below. The specific parameters for each technique would need to be optimized for the particular sample and instrumentation.

References

N-Carbethoxy-L-threonine in Asymmetric Synthesis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

While specific literature detailing the mechanism of action for N-Carbethoxy-L-threonine in organic reactions is limited, this guide elucidates the well-established roles of the broader class of N-alkoxycarbonyl-L-threonine derivatives in asymmetric synthesis. The principles governing the stereochemical control exerted by these molecules can be directly applied to understand the potential applications and mechanisms of this compound. This document will explore its function as a chiral auxiliary and in organocatalysis, with a focus on the asymmetric aldol reaction as a case study.

The Role of the N-Alkoxycarbonyl Group and the Threonine Scaffold

N-alkoxycarbonyl groups, such as N-Carbethoxy (Cbz or Z), N-tert-butoxycarbonyl (Boc), and the titular N-Carbethoxy group, are primarily known as protecting groups for the amine functionality of amino acids. However, in the context of asymmetric synthesis, these groups, in concert with the chiral scaffold of L-threonine, play a crucial role in directing the stereochemical outcome of a reaction.

L-threonine possesses two stereocenters at the α- and β-positions, which provide a rigid and well-defined three-dimensional structure. This inherent chirality is the foundation of its utility in asymmetric synthesis. The N-alkoxycarbonyl group contributes to this stereocontrol through:

-

Steric Hindrance: The bulky nature of the protecting group can effectively block one face of a reactive intermediate, forcing an incoming reagent to approach from the less hindered face.

-

Chelation: The carbonyl oxygen of the carbamate can act as a Lewis basic site, participating in chelation with metal ions or forming hydrogen bonds. This rigidifies the transition state and enhances facial discrimination.

-

Electronic Effects: The electron-withdrawing nature of the carbethoxy group can influence the nucleophilicity and reactivity of the amino acid derivative.

These attributes allow N-alkoxycarbonyl-L-threonine derivatives to be employed as both chiral auxiliaries and as key components of organocatalysts.

Mechanism of Action: A Case Study in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful C-C bond-forming reaction that sets two new stereocenters. Threonine derivatives have been successfully employed as organocatalysts for this transformation, affording syn-aldol products with high diastereoselectivity and enantioselectivity.

A novel recyclable threonine-derived ionic-liquid-supported organocatalyst has been developed for asymmetric cross-aldol reactions. In the presence of this catalyst, aromatic aldehydes react with ketones like hydroxyacetone and 2-butanone to yield the corresponding syn-aldol products in moderate to high yields with excellent diastereo- and enantioselectivity.[1]

Proposed Catalytic Cycle and Transition State Model

The mechanism of the threonine-derivative-catalyzed aldol reaction is analogous to the well-studied proline-catalyzed aldol reaction. The catalytic cycle can be envisioned as follows:

-

Enamine Formation: The primary amine of the deprotected threonine derivative reacts with a ketone to form a chiral enamine intermediate.

-

Aldehyde Activation and C-C Bond Formation: The carboxylic acid moiety of the catalyst activates the aldehyde electrophile via hydrogen bonding. The enamine then attacks the activated aldehyde. The stereochemistry of this step is controlled by a highly organized, chair-like transition state.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst.

The stereochemical outcome is dictated by the transition state geometry. By analogy with proline catalysis, a bicyclic transition state can be proposed where the aldehyde is positioned to minimize steric interactions with the catalyst backbone. The (2S,3R) configuration of L-threonine directs the enamine to attack the Re-face of the aldehyde, leading to the observed syn-diastereomer and high enantioselectivity.

Below is a DOT script for a proposed transition state model for an L-threonine derivative-catalyzed aldol reaction.

References

The Dawn of Controlled Peptide Synthesis: A Technical Guide to N-Alkoxycarbonyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of N-alkoxycarbonyl amino acids, pivotal protecting groups that revolutionized peptide synthesis and continue to be indispensable tools in drug development and various scientific disciplines. We will delve into the core chemistry, provide detailed experimental protocols for their introduction and removal, present comparative quantitative data, and visualize the logical progression of this critical technology.

A Historical Perspective: From Uncontrolled Polymerization to Precise Assembly

Prior to the 20th century, the synthesis of peptides was a formidable challenge, plagued by the uncontrolled polymerization of amino acids. The breakthrough came with the advent of reversible N-terminal protecting groups, which allowed for the stepwise and controlled assembly of amino acid residues into a defined sequence.

The journey began with Theodor Curtius , who in the late 19th century, developed the Curtius rearrangement, a reaction that converts carboxylic acids into isocyanates via acyl azides.[1][2] This chemistry laid the groundwork for the future synthesis of carbamates, the chemical class to which N-alkoxycarbonyl protecting groups belong.

However, it was the seminal work of Max Bergmann and Leonidas Zervas in 1932 that truly unlocked the potential of controlled peptide synthesis.[3] They introduced the carbobenzoxy (Cbz or Z) group , the first widely adopted, reversible Nα-protecting group. This innovation marked a turning point, enabling the systematic construction of peptides with defined sequences for the first time.

The success of the Cbz group spurred further research, leading to the development of other crucial N-alkoxycarbonyl protecting groups. In the late 1950s, the acid-labile tert-butyloxycarbonyl (Boc) group was introduced, which became a cornerstone of R. Bruce Merrifield's Nobel Prize-winning solid-phase peptide synthesis (SPPS). Later, in 1970, Louis A. Carpino and Grace Y. Han developed the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group , offering an orthogonal protection strategy that has become the dominant method in modern SPPS.

The Core Chemistry: Protection and Deprotection Strategies

The utility of N-alkoxycarbonyl protecting groups lies in their ability to be quantitatively introduced onto the amino group of an amino acid and subsequently removed under specific and mild conditions that do not affect the newly formed peptide bond or other sensitive functionalities in the peptide chain.

Introduction of N-Alkoxycarbonyl Groups: The Schotten-Baumann Reaction

The most common method for the N-protection of amino acids with alkoxycarbonyl groups is the Schotten-Baumann reaction . This reaction involves the acylation of the amino acid with the corresponding alkoxycarbonyl chloride (e.g., benzyl chloroformate for Cbz, di-tert-butyl dicarbonate for Boc, or 9-fluorenylmethyloxycarbonyl chloride for Fmoc) under basic aqueous conditions. The base neutralizes the hydrogen chloride formed during the reaction, driving the equilibrium towards the formation of the N-protected amino acid.

Deprotection Strategies: Orthogonality in Action

The key to the successful application of these protecting groups in multi-step synthesis is their differential lability, a concept known as orthogonality . This allows for the selective removal of one type of protecting group in the presence of others.

-

Carbobenzoxy (Cbz): The Cbz group is typically removed by catalytic hydrogenation (hydrogenolysis). This involves treating the Cbz-protected peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The benzyl group is cleaved, releasing the free amine, toluene, and carbon dioxide. This method is mild and highly effective but is incompatible with molecules containing other reducible functional groups.

-

tert-Butyloxycarbonyl (Boc): The Boc group is labile to acid . It is readily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM). The mechanism involves the formation of a stable tert-butyl cation, which is then eliminated as isobutylene.

-

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is removed under mild basic conditions , most commonly with a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like dimethylformamide (DMF). The deprotection occurs via a β-elimination mechanism.

Experimental Protocols

The following are generalized experimental protocols for the introduction and removal of the key N-alkoxycarbonyl protecting groups. It is crucial to consult original literature for substrate-specific optimizations.

General Protocol for N-Cbz Protection of an Amino Acid

Materials:

-

Amino acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid in a 1M NaOH solution in a flask equipped with a stirrer and cooled in an ice bath.

-

Add benzyl chloroformate and an equal volume of dioxane or THF.

-

Stir the mixture vigorously at room temperature for 2-3 hours, maintaining a basic pH by adding 1M NaOH as needed.

-

After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with dilute HCl while cooling in an ice bath.

-

The N-Cbz-amino acid will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

General Protocol for Cbz Deprotection by Catalytic Hydrogenation

Materials:

-

Cbz-protected peptide

-

Palladium on activated carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the Cbz-protected peptide in methanol or ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).

-

Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).

-

Evacuate the flask and flush with hydrogen gas three times.

-

Stir the reaction mixture under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

General Protocol for N-Boc Protection of an Amino Acid

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)

-

Dioxane or THF and water

-

Ethyl acetate

Procedure:

-

Dissolve the amino acid in a mixture of dioxane (or THF) and water.

-

Add sodium bicarbonate or triethylamine to the solution to maintain a basic pH.

-

Add a solution of di-tert-butyl dicarbonate in dioxane or THF dropwise to the amino acid solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Acidify the remaining aqueous solution to pH 2-3 with a cold, dilute acid (e.g., citric acid or KHSO₄).

-

Extract the N-Boc-amino acid with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

General Protocol for Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., triisopropylsilane (TIS), water, anisole - depending on the peptide sequence)

Procedure:

-

Dissolve the Boc-protected peptide in DCM.

-

Add any necessary scavengers to the solution.

-

Cool the solution in an ice bath.

-

Add a solution of TFA in DCM (typically 25-50% v/v) dropwise.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

-

The deprotected peptide is obtained as its TFA salt.

General Protocol for N-Fmoc Protection of an Amino Acid

Materials:

-

Amino acid

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Dioxane and water

-

Diethyl ether

Procedure:

-

Dissolve the amino acid in a 10% aqueous solution of sodium carbonate or sodium bicarbonate.

-

Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise with vigorous stirring.

-

Maintain the reaction at room temperature for several hours to overnight.

-

Monitor the reaction by TLC.

-

Once complete, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to pH 2 with dilute HCl, causing the Fmoc-amino acid to precipitate.

-

Collect the product by filtration, wash with cold water, and dry.

General Protocol for Fmoc Deprotection with Piperidine

Materials:

-

Fmoc-protected peptide (often resin-bound in SPPS)

-

Piperidine

-

Dimethylformamide (DMF)

Procedure:

-

Treat the Fmoc-protected peptide (on solid support) with a solution of 20% (v/v) piperidine in DMF.

-

Agitate the mixture at room temperature. The deprotection is typically rapid, often complete within 5-20 minutes.

-

Monitor the deprotection by UV spectroscopy (detecting the dibenzofulvene-piperidine adduct) or a colorimetric test (e.g., Kaiser test).

-

After complete deprotection, filter and wash the resin extensively with DMF to remove the piperidine and the dibenzofulvene adduct, yielding the free amine ready for the next coupling step.

Quantitative Data and Comparison

The choice of an N-alkoxycarbonyl protecting group depends on the overall synthetic strategy, particularly the nature of other protecting groups present in the molecule and the conditions required for their removal.

| Protecting Group | Reagent for Introduction | Typical Introduction Conditions | Typical Deprotection Conditions | Stability |

| Cbz | Benzyl chloroformate | Aq. base (NaOH, Na₂CO₃), 0°C to RT | H₂/Pd-C | Stable to acids and bases |

| Boc | Di-tert-butyl dicarbonate | Aq. base (NaHCO₃, TEA), RT | TFA/DCM | Stable to bases and catalytic hydrogenation |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Aq. base (Na₂CO₃), RT | 20% Piperidine/DMF | Stable to acids and catalytic hydrogenation |

Table 1: Comparison of Common N-Alkoxycarbonyl Protecting Groups.

Reported yields for the introduction of these protecting groups are generally high, often exceeding 90%, depending on the specific amino acid and reaction conditions. Deprotection yields are also typically quantitative under optimized conditions.

Conclusion: An Enduring Legacy in Chemical Synthesis

The discovery and development of N-alkoxycarbonyl amino acids represent a cornerstone of modern organic chemistry and drug discovery. The ability to reversibly protect the amino terminus of amino acids with groups like Cbz, Boc, and Fmoc has enabled the routine synthesis of complex peptides and other nitrogen-containing molecules. The principles of orthogonal protection, pioneered by these early discoveries, continue to guide the design of sophisticated synthetic strategies for novel therapeutics and research tools. The ongoing refinement of these methods and the development of new protecting groups build upon the foundational legacy of these remarkable chemical innovations.

References

N-Carbethoxy-L-threonine: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Carbethoxy-L-threonine, a derivative of the naturally occurring amino acid L-threonine, has emerged as a versatile and valuable chiral building block in modern organic synthesis. Its inherent stereochemistry, derived from the chiral pool, provides an efficient starting point for the construction of complex, stereochemically defined molecules, a critical requirement in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in asymmetric synthesis.

Synthesis of this compound

The introduction of the N-carbethoxy (also known as N-ethoxycarbonyl) protecting group to L-threonine is a fundamental step in its application as a chiral synthon. This protection strategy serves to modulate the reactivity of the amino group, enabling selective transformations at other functionalities of the molecule. A general and effective method for the N-ethoxycarbonylation of L-threonine involves its reaction with ethyl chloroformate in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is adapted from established methods for the N-alkoxycarbonylation of amino acids.

Materials:

-

L-threonine

-

Ethyl chloroformate

-

N-ethylmorpholine (or other suitable non-nucleophilic base)

-

Dry tetrahydrofuran (THF)

-

Chloroform

-

2-N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Suspend L-threonine in dry tetrahydrofuran.

-

Add N-ethylmorpholine to the suspension.

-

Cool the mixture in an ice bath and add ethyl chloroformate dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2 hours).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in chloroform and wash successively with 2-N hydrochloric acid in brine, brine, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., chloroform/petroleum ether) to obtain this compound.

Table 1: Representative Reaction Parameters and Yields for N-Ethoxycarbonylation

| Starting Material | Reagents | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| L-Alanyl-L-proline ethylamide hydrobromide | Ethyl chloroformate | N-ethylmorpholine | Tetrahydrofuran | 2 | 47 | [1] |

Note: This table provides data for a similar N-ethoxycarbonylation reaction to illustrate typical conditions and outcomes. Specific yields for this compound may vary based on reaction scale and optimization.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

The true utility of this compound lies in its application as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. The chiral framework of this compound can effectively control the facial selectivity of various chemical transformations.

One of the most powerful applications of chiral auxiliaries is in asymmetric aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. While the direct use of this compound as an Evans-type auxiliary is not extensively documented in readily available literature, the principles of such transformations provide a clear blueprint for its potential applications.

Principle of Chiral Auxiliary-Mediated Aldol Reactions

In a typical Evans aldol reaction, a chiral oxazolidinone, often derived from an amino acid, is acylated.[2][3] The resulting imide is then converted to a boron enolate, which subsequently reacts with an aldehyde. The stereochemistry of the newly formed hydroxyl and methyl-bearing stereocenters is dictated by the steric hindrance imposed by the substituents on the chiral auxiliary, proceeding through a well-defined Zimmerman-Traxler transition state.[2]

Applications in the Synthesis of Complex Molecules

While specific examples detailing the use of this compound are not as prevalent in the literature as its N-Boc or N-Cbz protected counterparts, the principles are directly transferable. N-protected threonine derivatives are valuable intermediates in the synthesis of a wide array of complex natural products and pharmaceuticals.

The carboxybenzyl (Cbz) protecting group is chemically similar to the carbethoxy group, and N-Cbz-L-threonine is a commercially available and widely used building block in peptide synthesis and the construction of more complex molecular architectures.[4][5][6] It serves as a precursor for introducing the threonine moiety with its defined stereochemistry into a target molecule.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), N-protected amino acids are sequentially coupled to a growing peptide chain.[7] The choice of the N-protecting group is crucial for the success of the synthesis. Both carbethoxy and carbobenzyloxy groups are urethane-type protecting groups that are stable under the conditions of peptide coupling but can be removed under specific conditions. The hydroxyl group of threonine is often also protected during synthesis, for instance as a tert-butyl ether, to prevent side reactions.[8]

Data Presentation

Table 2: Template for Reporting Data in Asymmetric Reactions Using this compound Derivatives

| Entry | Electrophile | Reaction Conditions (Solvent, Temp, Time) | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | THF, -78 °C, 2 h | β-hydroxy-α-methylphenylalanine derivative | - | - | - |

| 2 | Acetaldehyde | CH2Cl2, -78 °C to 0 °C, 4 h | β-hydroxy-α-methyl-β-methylpropanoic acid derivative | - | - | - |

Note: The data in this table is hypothetical and serves as a template for the kind of information that would be generated in studies employing this compound as a chiral auxiliary.

Conclusion

This compound represents a valuable and readily accessible chiral building block for asymmetric synthesis. Its utility is rooted in the stereochemical information embedded within its structure, which can be effectively leveraged to control the formation of new stereocenters in a predictable manner. While its application as a chiral auxiliary in reactions such as the aldol addition holds significant promise, further research is needed to fully explore and document its potential in comparison to more established N-protected threonine derivatives. The detailed experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to incorporate this compound into their synthetic strategies, ultimately contributing to the efficient and stereoselective synthesis of complex molecular targets.

References

- 1. prepchem.com [prepchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. N-Benzyloxycarbonyl-L-threonine 19728-63-3 | TCI EUROPE N.V. [tcichemicals.com]

- 7. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Spectroscopic Profile of N-Carbethoxy-L-threonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for N-Carbethoxy-L-threonine (N-(Ethoxycarbonyl)-L-threonine). Due to the limited availability of direct experimental spectra for this specific derivative, this document presents a combination of experimental data for a closely related compound and predicted data based on the parent molecule, L-threonine. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Mass Spectrometry (MS)

The mass spectrum of the N(O,S)-ethoxycarbonylethyl ester of threonine provides critical information for the identification and structural elucidation of this compound. The derivatization is a common technique used to increase the volatility of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol: Derivatization for GC-MS Analysis

A common method for the derivatization of amino acids for GC-MS analysis involves the formation of N-ethoxycarbonyl amino acid ethyl esters. This is typically achieved through a one-step process at room temperature using ethyl chloroformate in an ethanol-pyridine mixture. This procedure converts the polar amino and carboxylic acid groups into their more volatile ester and carbamate forms.

Data Presentation:

Table 1: Key Mass Fragments for N(O,S)-Ethoxycarbonylethyl Ester of Threonine

| m/z | Proposed Fragment Ion | Description |

| 219 | [M]+ | Molecular Ion |

| 175 | [M - C2H5OH]+ | Loss of ethanol from the ethyl ester group |

| 146 | [M - COOC2H5]+ | Loss of the ethoxycarbonyl group |

| 116 | Further fragmentation | |

| 102 | Further fragmentation | |

| 74 | Fragment characteristic of the threonine backbone | |

| 45 | [C2H5O]+ | Fragment corresponding to the ethoxy group |

Note: The fragmentation pattern is based on the electron ionization (EI) mass spectrum of the N(O,S)-ethoxycarbonylethyl ester of threonine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | 4.2 - 4.4 | d | ~2-3 |

| Hβ | 4.1 - 4.3 | m | |

| Hγ (CH3) | 1.2 - 1.4 | d | ~6-7 |

| NH | 5.0 - 5.5 | d | ~8-9 |

| OCH2CH3 | 4.0 - 4.2 | q | ~7 |

| OCH2CH3 | 1.1 - 1.3 | t | ~7 |

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 172 - 175 |

| C=O (Carbethoxy) | 156 - 158 |

| Cα | 59 - 61 |

| Cβ | 67 - 69 |

| Cγ (CH3) | 19 - 21 |

| OCH2CH3 | 61 - 63 |

| OCH2CH3 | 14 - 16 |

Note: These are estimated chemical shifts. Actual experimental values may differ.

Experimental Protocol: NMR Spectroscopy

For acquiring NMR spectra, the following general protocol would be employed:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

Similar to the NMR data, a definitive experimental IR spectrum for this compound is not widely published. The predicted characteristic IR absorption bands are based on the functional groups present in the molecule.

Predicted IR Data

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3300 - 3500 | O-H | Stretching (Alcohol) |

| 3200 - 3400 | N-H | Stretching (Amide) |

| 2850 - 3000 | C-H | Stretching (Aliphatic) |

| 1730 - 1750 | C=O | Stretching (Ester of Carboxyl) |

| 1690 - 1720 | C=O | Stretching (Carbamate) |

| 1510 - 1550 | N-H | Bending (Amide II) |

| 1200 - 1300 | C-O | Stretching (Ester and Carboxylic Acid) |

| 1000 - 1100 | C-O | Stretching (Alcohol) |

Experimental Protocol: IR Spectroscopy

A standard procedure for obtaining an IR spectrum would be:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation, it is highly recommended to acquire experimental data for the purified compound and perform a thorough analysis, including two-dimensional NMR experiments.

An In-depth Technical Guide to the Solubility and Stability of N-Carbethoxy-L-threonine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature and databases lack specific quantitative data on the solubility and stability of N-Carbethoxy-L-threonine. This guide, therefore, provides a foundational framework based on the general physicochemical properties of N-protected amino acids and established analytical protocols. It is intended to empower researchers to design and execute their own studies to determine these critical parameters.

Introduction: Understanding this compound

This compound is a derivative of the essential amino acid L-threonine, where the amino group is protected by a carbethoxy (also known as ethoxycarbonyl) group. This modification is common in peptide synthesis and the development of amino acid-based therapeutics. The carbethoxy group alters the molecule's polarity, charge, and steric properties, which in turn significantly influences its solubility in various solvent systems and its chemical stability under different environmental conditions. For drug development professionals, a thorough understanding of these properties is paramount for formulation, storage, and ensuring therapeutic efficacy.

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is a function of its ability to interact favorably with the solvent molecules, overcoming the solute-solute and solvent-solvent interactions. Amino acids themselves are zwitterionic, possessing both a positive and a negative charge, which generally makes them soluble in polar solvents like water and insoluble in non-polar organic solvents.[1][2][3]

The introduction of the N-carbethoxy group to L-threonine modifies its properties in several key ways:

-

Reduced Polarity: The carbethoxy group is less polar than the primary amino group it replaces. This modification is expected to decrease the molecule's overall polarity.

-

Elimination of Zwitterionic Character: The protection of the amino group prevents the formation of a zwitterion at neutral pH. The molecule will behave more like a carboxylic acid.

-

Increased Hydrophobicity: The ethyl portion of the carbethoxy group adds a small hydrophobic character to the molecule.

Based on these changes, the following solubility profile for this compound can be predicted:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the carboxylic acid and hydroxyl groups on the threonine backbone should still allow for hydrogen bonding with protic solvents. However, due to the reduced overall polarity and lack of zwitterionic character, the solubility in water is expected to be lower than that of unprotected L-threonine. Solubility in alcohols like ethanol and methanol might be enhanced compared to water, as these solvents are better at solvating moderately polar, non-ionic compounds.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are adept at dissolving polar molecules that are not capable of donating hydrogen bonds. Given the nature of this compound, it is likely to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[6]

-

Non-Polar Solvents (e.g., hexane, toluene): Due to the remaining polar functional groups (carboxylic acid and hydroxyl), significant solubility in non-polar solvents is not expected.

The pH of aqueous solutions will also critically affect solubility. At pH values above the pKa of the carboxylic acid group, the molecule will be deprotonated to form a carboxylate salt, which is expected to be significantly more soluble in water.

Predicted Stability Profile

The stability of this compound is primarily determined by the lability of the N-C bond of the carbamate linkage. Carbamates are generally stable protecting groups but can be cleaved under specific conditions.[7][8]

-

pH-Dependent Hydrolysis: The carbamate bond is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally slow at neutral pH but increases at the extremes of the pH scale. Strong acidic or basic conditions, especially at elevated temperatures, are likely to cause cleavage of the carbethoxy group, regenerating L-threonine.[9][10]

-

Thermal Stability: As a solid, this compound is expected to be relatively stable at ambient temperatures. However, in solution, elevated temperatures will accelerate the rate of hydrolysis, particularly in acidic or basic media.

-

Enzymatic Degradation: In biological systems, esterases and amidases could potentially catalyze the hydrolysis of the carbamate bond.

-

Oxidative and Photolytic Stability: The molecule is not expected to be particularly sensitive to oxidation or light, but this would need to be confirmed experimentally.

Experimental Protocols

The following sections detail standardized experimental protocols that can be adapted to determine the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[11]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)[12][13][14][15][16]

Procedure:

-

Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible throughout the experiment.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points in a preliminary experiment to determine the time required to reach equilibrium.

-

After agitation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the dissolved compound from the undissolved solid by either centrifugation or filtration.

-

Quantify the concentration of this compound in the clear filtrate/supernatant using a validated analytical method.

Stability Testing: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.[17][18][19][20][21]

Objective: To evaluate the stability of this compound under various environmental conditions over time.

4.2.1 Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 80 °C for 48 hours (solid and in solution)

-

Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.

Samples are analyzed at appropriate time points to determine the extent of degradation and to characterize any degradation products.

4.2.2 Formal Stability Studies

Formal stability studies are conducted on the drug substance under controlled storage conditions.

Storage Conditions (as per ICH Q1A(R2)):

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

-

Store a sufficient quantity of this compound in containers that mimic the proposed storage containers under the conditions specified above.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation

Quantitative data from the experiments described above should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Equilibrium Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Phosphate Buffer (pH 7.4) | 37 | ||

| Ethanol | 25 | ||

| DMSO | 25 | ||

| Acetonitrile | 25 |

Table 2: Stability of this compound under Accelerated Conditions (40°C/75% RH)

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | |||

| 1 | |||

| 3 | |||

| 6 |

Visualizations

Diagrams are essential for illustrating experimental workflows and molecular structures.

Caption: Structure of this compound.

Caption: Workflow for Solubility Determination.

Caption: Workflow for ICH Stability Testing.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. biotechnologymcq.com [biotechnologymcq.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemicalforums.com [chemicalforums.com]

- 7. Protective Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. bluelight.org [bluelight.org]

- 10. researchgate.net [researchgate.net]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 14. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]

- 15. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. upm-inc.com [upm-inc.com]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Versatile Synthon: Potential Applications of N-Carbethoxy-L-threonine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Carbethoxy-L-threonine, a protected derivative of the essential amino acid L-threonine, represents a valuable and versatile chiral building block for medicinal chemistry. Its unique structural features—a protected amine, a free carboxylic acid, and a secondary hydroxyl group, all arranged with defined stereochemistry—make it a powerful synthon for the construction of complex, biologically active molecules. This guide explores the potential applications of this compound, drawing upon established principles of amino acid chemistry and its role as a precursor to key structural motifs found in numerous therapeutic agents. While specific, widespread applications of the N-carbethoxy derivative are not as extensively documented as its Boc or Fmoc-protected counterparts, its chemical properties allow for its integration into several critical areas of drug discovery and development.

Core Applications in Peptide-Based Therapeutics

The primary and most direct application of this compound is in the synthesis of peptides and peptidomimetics. The N-carbethoxy group serves as a crucial protecting group for the amine functionality, preventing self-polymerization and other unwanted side reactions during peptide bond formation.

Solid-Phase and Solution-Phase Peptide Synthesis

This compound can be readily employed as a building block in both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The carbethoxy group offers an alternative to the more common Boc and Fmoc protecting groups and can be removed under specific conditions, typically involving basic hydrolysis.

Below is a generalized workflow for the incorporation of an N-protected amino acid like this compound into a growing peptide chain using SPPS.

Synthesis of Complex Cyclic Peptides

Threonine residues are known to act as turn-inducers in peptide structures. The protection of both the amine and hydroxyl groups in threonine derivatives can facilitate the synthesis and cyclization of complex peptides. For instance, N,O-isopropylidenated threonines have been shown to more than double the yield in the head-to-tail cyclization of the precursor to the antimalarial cyclic peptide, mahafacyclin B. This compound, with its free hydroxyl group, could similarly be used to synthesize linear precursors, with the hydroxyl group potentially serving as a handle for cyclization or further modification.

This compound as a Chiral Building Block

Beyond peptide synthesis, the true power of this compound lies in its utility as a chiral synthon for creating non-peptidic small molecules. The fixed stereochemistry at the α-carbon and β-carbon is invaluable for the asymmetric synthesis of complex targets.

The logical relationship of this compound as a precursor is illustrated below.

Methodological & Application

Application Notes and Protocols for N-Protection of L-Threonine with Ethyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of L-threonine using ethyl chloroformate to synthesize N-ethoxycarbonyl-L-threonine. This procedure is a fundamental step in peptide synthesis and the development of various pharmaceutical compounds, effectively protecting the amino group to allow for selective reactions at other functional sites of the molecule.

Introduction

The protection of the amino group in amino acids is a critical transformation in organic synthesis, particularly in the construction of peptides and other complex molecules. Ethyl chloroformate is a common and cost-effective reagent for introducing the ethoxycarbonyl (Eoc) protecting group. The reaction, typically performed under Schotten-Baumann conditions, involves the acylation of the amino acid in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] This method is widely applicable and can be adapted for various amino acids.[4][5] For L-threonine, which contains a secondary hydroxyl group, careful control of reaction conditions is necessary to favor N-acylation over O-acylation.

Reaction Principle

The N-protection of L-threonine with ethyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The amino group of L-threonine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in a biphasic system, consisting of an organic solvent and an aqueous basic solution.[1][2] The base, such as sodium hydroxide or sodium carbonate, serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.[3] Maintaining a basic pH (typically above 9) is crucial to ensure the amino group remains deprotonated and to prevent side reactions.[5]

Data Summary

While specific yield data for the N-protection of L-threonine with ethyl chloroformate was not found in a dedicated study, the following table summarizes typical yields for the simultaneous N- and O-protection of other amino acids using a similar one-pot method.[4] These values can serve as a benchmark for expected outcomes.

| Amino Acid | Product | Yield (%)[4] |

| L-Phenylalanine | N-(ethyloxycarbonyl) Phenylalanine methyl ester | 91 |

| L-Proline | N-(ethyloxycarbonyl) Proline methyl ester | 91 |

Experimental Protocols

Protocol 1: Classical Schotten-Baumann Conditions

This protocol is based on the well-established Schotten-Baumann reaction conditions, widely used for the N-acylation of amino acids.[1][2][5]

Materials:

-

L-Threonine

-

Ethyl chloroformate

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Dioxane (or other suitable organic solvent like THF, acetone, or dichloromethane)[5]

-

Water

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution of L-Threonine: In a round-bottom flask, dissolve L-threonine (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Preparation of Reagent: In a separate container, dissolve ethyl chloroformate (1.1 eq) in an equal volume of the organic solvent (e.g., dioxane).

-

Reaction: Add the ethyl chloroformate solution dropwise to the cold, stirring L-threonine solution over a period of 30-60 minutes. It is crucial to maintain the temperature at 0-5 °C and ensure the pH of the aqueous phase remains above 9 throughout the addition.[5]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir overnight.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume of the organic phase).

-

Combine the organic layers.

-

Wash the combined organic phase with 1 M HCl to remove any unreacted L-threonine, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-ethoxycarbonyl-L-threonine.

-

Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: One-Pot N- and O-Protection in Methanol

This protocol is adapted from a general method for the simultaneous N- and O-protection of amino acids.[4] This method may lead to the formation of the methyl ester of N-ethoxycarbonyl-L-threonine.

Materials:

-

L-Threonine

-

Ethyl chloroformate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dry Methanol (MeOH)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Reaction Setup: To a suspension of L-threonine (1.0 eq) and anhydrous potassium carbonate (1.0 eq) in dry methanol, add ethyl chloroformate (2.2 eq) at room temperature.[4]

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.[4]

-

Work-up:

-

Filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification: After filtering the drying agent, concentrate the organic solution to obtain the crude product. Purify by column chromatography on silica gel.

Visualizations

Logical Relationship of the Schotten-Baumann Reaction

Caption: Key components and conditions for the Schotten-Baumann reaction.

Experimental Workflow for N-Protection of L-Threonine

Caption: Step-by-step workflow for the synthesis of N-protected L-threonine.

References

Application Notes and Protocols: L-Threonine Derivatives as Versatile Intermediates in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

L-threonine, a readily available and optically pure amino acid, serves as an invaluable chiral building block in asymmetric synthesis. Its inherent stereochemistry provides a robust foundation for the stereocontrolled synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. This document outlines the application of N-protected L-threonine derivatives as key intermediates in the synthesis of valuable chiral synthons, with a focus on β-lactams and oxazolidinones.

Asymmetric Synthesis of β-Lactams from L-Threonine Derivatives

The β-lactam ring is a core structural motif in many antibiotic drugs. The asymmetric synthesis of β-lactams often relies on the use of chiral auxiliaries or chiral starting materials to control the stereochemistry of the newly formed ring. N-protected L-threonine derivatives have been successfully employed as chiral precursors for the synthesis of enantiomerically enriched β-lactams.

A key strategy involves the conversion of an N-protected L-threonine ester into a chiral imine, which then undergoes a [2+2] cycloaddition reaction (Staudinger reaction) with a ketene. The stereochemical outcome of this reaction is often influenced by the protecting groups on the threonine backbone, particularly the hydroxyl group.

Quantitative Data Summary

| Precursor | Reaction Type | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| (R)-O-TPS-threonine benzyl ester derived imine | [2+2] Cycloaddition | 3-azido-β-lactam | 19:1 | 64 | [1] |

| (R)-O-TBS-threonine benzyl ester derived imine | [2+2] Cycloaddition | 3-azido-β-lactam | 9:1 | - | [1] |

| (R)-threonine benzyl ester derived imine (unprotected OH) | [2+2] Cycloaddition | 3-azido-β-lactam | 1:1 | - | [1] |

TPS = triphenylsilyl, TBS = tert-butyldimethylsilyl

Experimental Protocol: Synthesis of a Chiral 3-Azido-β-Lactam

This protocol is adapted from the general principles of the Staudinger reaction using a chiral imine derived from an L-threonine derivative.

Materials:

-

(R)-O-triphenylsilyl-threonine benzyl ester

-

Cinnamaldehyde

-

Azidoacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Imine Formation: To a solution of (R)-O-triphenylsilyl-threonine benzyl ester in CH₂Cl₂, add cinnamaldehyde. The reaction is typically carried out in the presence of a dehydrating agent (e.g., MgSO₄) and stirred at room temperature until imine formation is complete (monitored by TLC or NMR).

-

[2+2] Cycloaddition: Cool the solution of the resulting imine to -78 °C. Add triethylamine, followed by the dropwise addition of a solution of azidoacetyl chloride in CH₂Cl₂.

-

Reaction Quench and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 3-azido-β-lactam. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Logical Workflow for β-Lactam Synthesis

Caption: Workflow for the asymmetric synthesis of β-lactams.

Chiral Oxazolidinones from L-Threonine Derivatives

Chiral oxazolidinones are powerful and widely used auxiliaries in asymmetric synthesis, particularly in aldol reactions, alkylations, and Diels-Alder reactions. They can be readily prepared from amino alcohols, which in turn can be synthesized from amino acids like L-threonine.

The synthesis involves the reduction of the carboxylic acid functionality of an N-protected L-threonine to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring. The resulting oxazolidinone bears the stereochemical information from the original L-threonine, which can then be used to direct the stereochemistry of subsequent reactions.

Experimental Protocol: Preparation of a Chiral Oxazolidinone from an N-Protected L-Threonine Derivative

This protocol outlines the general steps for the synthesis of a chiral oxazolidinone from an N-Boc-L-threonine derivative.

Materials:

-

N-Boc-L-threonine

-

Borane-tetrahydrofuran complex (BH₃·THF) or Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF)

-

Diethyl carbonate or phosgene equivalent (e.g., triphosgene)

-

Base (e.g., NaH or K₂CO₃)

-

Appropriate solvents for extraction and purification

Procedure:

-

Reduction of the Carboxylic Acid: Dissolve N-Boc-L-threonine in anhydrous THF and cool the solution to 0 °C. Add the reducing agent (e.g., BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).

-

Workup of the Reduction: Carefully quench the reaction by the slow addition of methanol. Remove the solvents under reduced pressure. The resulting crude amino alcohol can be purified by column chromatography or used directly in the next step.

-

Cyclization to the Oxazolidinone: Dissolve the crude amino alcohol in a suitable solvent (e.g., toluene). Add a base (e.g., K₂CO₃) and diethyl carbonate. Heat the mixture to reflux, and monitor the reaction by TLC.

-

Purification: After completion, cool the reaction mixture, filter off the base, and concentrate the filtrate. Purify the crude oxazolidinone by recrystallization or silica gel column chromatography.

Signaling Pathway for Oxazolidinone Synthesis and Application

Caption: Synthesis and application of chiral oxazolidinones.

Conclusion

While specific literature on "N-Carbethoxy-L-threonine" is not prominent, the broader class of N-alkoxycarbonyl-L-threonine derivatives serves as a testament to the utility of L-threonine as a chiral starting material. The principles and protocols outlined here for the synthesis of β-lactams and oxazolidinones can be adapted for various N-protecting groups, including the ethoxycarbonyl group. These applications highlight the importance of L-threonine in providing access to valuable, enantiomerically pure intermediates for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

Application of N-Carbethoxy-L-threonine in the Synthesis of β-Hydroxy-α-Amino Acids: A Review of Available Methods

Introduction

β-Hydroxy-α-amino acids are a critical class of organic compounds that form the structural backbone of numerous natural products and pharmaceuticals. Their synthesis is a key focus in medicinal chemistry and drug development. While various synthetic routes to these molecules exist, the specific application of N-Carbethoxy-L-threonine as a starting material or key intermediate is not extensively documented in readily available scientific literature. This document aims to provide an overview of the general synthetic strategies for β-hydroxy-α-amino acids and discuss the potential, albeit not explicitly detailed, role of N-protected threonine derivatives like this compound.

General Approaches to the Synthesis of β-Hydroxy-α-Amino Acids

The synthesis of β-hydroxy-α-amino acids can be broadly categorized into two main approaches: chemical synthesis and enzymatic (biocatalytic) synthesis.

Chemical Synthesis:

Chemical methods often involve the use of protecting groups to control reactivity and stereochemistry. These methods include:

-

Aldol Reactions: A common strategy involves the aldol condensation of a glycine enolate equivalent with an aldehyde. The stereochemical outcome of this reaction can be controlled by using chiral auxiliaries or catalysts.

-

From α-Amino Acids: Existing α-amino acids can be converted to their β-hydroxy derivatives through various hydroxylation reactions.

-

Asymmetric Synthesis: A variety of asymmetric synthetic methods have been developed to produce enantiomerically pure β-hydroxy-α-amino acids.

Enzymatic Synthesis:

Biocatalytic methods are gaining increasing attention due to their high stereoselectivity and mild reaction conditions. Key enzymes used in this context include:

-

Threonine Aldolases: These enzymes catalyze the reversible aldol reaction between glycine and an aldehyde to form β-hydroxy-α-amino acids.

-

Transaldolases: L-threonine transaldolases can catalyze the exchange of the side chain of L-threonine with a variety of aldehydes to generate new β-hydroxy-α-amino acids.

Potential Role of this compound

While direct protocols for the use of this compound in the synthesis of other β-hydroxy-α-amino acids are not readily found, N-protection is a crucial step in many chemical syntheses involving amino acids. The N-Carbethoxy group, like other carbamate protecting groups (e.g., Cbz, Boc), serves to:

-

Prevent unwanted side reactions at the amino group.

-

Influence the stereochemical course of reactions at the α-carbon.

-

Modify the solubility and handling properties of the amino acid.

Theoretically, this compound could be utilized in a synthetic scheme where the carboxyl group is activated and reacted with a nucleophile, or where the hydroxyl group is modified or used to direct a subsequent reaction. However, without specific literature examples, any proposed protocol would be purely speculative.

Experimental Protocols (General Examples)

Below are generalized protocols for the synthesis of β-hydroxy-α-amino acids that illustrate the principles discussed. It is important to note that these are not specific to this compound.

General Protocol for an Aldol Reaction to Synthesize a β-Hydroxy-α-Amino Acid

This protocol outlines a general procedure for the diastereoselective aldol reaction of a protected glycine derivative with an aldehyde.

Materials:

-

N-protected glycine derivative (e.g., a Schiff base)

-

Aldehyde

-

Strong base (e.g., Lithium diisopropylamide - LDA)

-

Aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

Procedure:

-

Dissolve the N-protected glycine derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture.

-

Stir the mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for enolate formation.

-

Add the aldehyde to the reaction mixture dropwise.

-

Continue stirring at -78 °C for a set period (e.g., 1-3 hours) to allow the aldol reaction to proceed.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-